molecular formula C22H22BrNS B13865777 4-(Benzylthio)-N-(3-bromobenzyl)-N-ethylaniline

4-(Benzylthio)-N-(3-bromobenzyl)-N-ethylaniline

Cat. No.: B13865777
M. Wt: 412.4 g/mol
InChI Key: VJKCKLPQYVWCOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzylthio)-N-(3-bromobenzyl)-N-ethylaniline is an organic compound with a complex structure that includes benzylthio, bromobenzyl, and ethylaniline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Friedel-Crafts benzylation of arenes using benzyl fluorides . The reaction conditions often require an inert atmosphere, such as dry, deoxygenated nitrogen, and the use of glovebox techniques or standard Schlenk techniques .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylthio)-N-(3-bromobenzyl)-N-ethylaniline can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield simpler hydrocarbons .

Scientific Research Applications

4-(Benzylthio)-N-(3-bromobenzyl)-N-ethylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Benzylthio)-N-(3-bromobenzyl)-N-ethylaniline involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and molecular targets depend on the context of its use, such as enzyme inhibition or receptor binding .

Properties

Molecular Formula

C22H22BrNS

Molecular Weight

412.4 g/mol

IUPAC Name

4-benzylsulfanyl-N-[(3-bromophenyl)methyl]-N-ethylaniline

InChI

InChI=1S/C22H22BrNS/c1-2-24(16-19-9-6-10-20(23)15-19)21-11-13-22(14-12-21)25-17-18-7-4-3-5-8-18/h3-15H,2,16-17H2,1H3

InChI Key

VJKCKLPQYVWCOU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC(=CC=C1)Br)C2=CC=C(C=C2)SCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.